O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Brand Name: Vulcanchem
CAS No.: 112196-58-4
VCID: VC20759438
InChI: InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Molecular Formula: C22H37NO5Si
Molecular Weight: 423.6 g/mol

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

CAS No.: 112196-58-4

Cat. No.: VC20759438

Molecular Formula: C22H37NO5Si

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester - 112196-58-4

CAS No. 112196-58-4
Molecular Formula C22H37NO5Si
Molecular Weight 423.6 g/mol
IUPAC Name methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Standard InChI InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1
Standard InChI Key XTCFNMSRLHZYAS-SFHVURJKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a chemically modified tyrosine derivative extensively utilized in peptide synthesis and proteomics research. Its molecular formula is C₂₂H₃₇NO₅Si, with a molecular weight of 423.62 g/mol and a CAS registry number of 112196-58-4 . The compound incorporates two protective groups: a tert-butyldimethylsilyl (TBDMS) group on the tyrosine hydroxyl and a tert-butoxycarbonyl (Boc) group on the methylated amino group, enhancing stability during synthetic processes.

Synthesis and Reaction Conditions

The synthesis involves a two-step alkylation/methylation process :

  • Step 1: Sodium hydride (72 mg, 1.80 mmol) deprotonates methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoate in THF/DMF.

  • Step 2: Methyl iodide (316 mg, 5.08 mmol) is added, and the mixture reacts for 24 hours under anhydrous conditions.

  • Purification: Silica gel chromatography with ethyl acetate/cyclohexane yields 436 mg of product (purity confirmed via LCMS: m/z 424.3 [M+H]⁺) .

Critical Reaction Parameters

  • Solvent System: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

  • Temperature: Room temperature.

  • Catalyst: Sodium hydride (strong base).

Applications in Organic Synthesis

Peptide Synthesis

The TBDMS group shields the tyrosine hydroxyl, enabling selective coupling at the amino or carboxyl termini during solid-phase peptide synthesis (SPPS). This selectivity is critical for constructing complex peptides without side-chain interference.

Proteomics Research

The compound’s ionization efficiency in mass spectrometry makes it valuable for labeling and quantifying proteins. Its hydrophobic TBDMS group also improves chromatographic separation in HPLC analyses.

Comparative Analysis with Similar Compounds

CompoundProtective GroupsKey Difference
N-Boc-L-tyrosine methyl esterBoc onlyLacks hydroxyl protection
O-TBDMS-L-tyrosineTBDMS onlyNo amino protection
This compoundTBDMS + Boc + Methyl esterDual protection enhances synthetic utility

Industrial and Academic Relevance

The compound’s dual-protection strategy is widely adopted in:

  • Pharmaceutical研发: Synthesis of tyrosine kinase inhibitors.

  • Bioconjugation: Site-specific modification of proteins for antibody-drug conjugates (ADCs).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator